oximinosilane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Silicon nitride oxide, also known as dinitride disilicon oxide, is a ceramic material with the chemical formula Si2N2O. It is found in nature as the rare mineral sinoite in some meteorites and can be synthesized in the laboratory. This compound is known for its high flexural strength and resistance to heating and oxidation up to temperatures of about 1600°C .

準備方法

Synthetic Routes and Reaction Conditions: Polycrystalline silicon nitride oxide ceramics are primarily produced by nitridation of a mixture of silicon and silicon dioxide at a temperature above the melting point of silicon (1414°C), in the range of 1420–1500°C. The reaction is as follows : [ 3 \text{Si} + \text{SiO}_2 + 2 \text{N}_2 \rightarrow 2 \text{Si}_2\text{N}_2\text{O} ]

Industrial Production Methods: Silicon nitride oxide materials with various stoichiometries may also arise as the products of pyrolysis of preceramic polymers, such as polysilanes and polyethoxysilsesquiazane. These materials are referred to as polymer-derived ceramics (PDCs). By using preceramic polymers, dense or porous silicon oxynitride ceramics in complex forms can be obtained using shaping techniques more typically applied for polymers .

化学反応の分析

Types of Reactions: Silicon nitride oxide undergoes oxidation reactions. When oxidized, it forms amorphous silicon dioxide. The oxidation process is characterized by the formation of a compositionally graded suboxide interlayer .

Common Reagents and Conditions: The oxidation of silicon nitride oxide typically occurs in dry oxygen at temperatures ranging from 1100°C to 1300°C .

Major Products: The major product formed from the oxidation of silicon nitride oxide is amorphous silicon dioxide .

科学的研究の応用

Silicon nitride oxide has a wide range of applications in scientific research and industry. It is used in microelectronics as a dielectric layer alternative to silicon dioxide and silicon nitride due to its low leakage currents and high thermal stability. By changing the nitrogen/oxygen ratio in these films, their refractive index can be continuously tuned, which is useful for gradient-index optics components such as graded-index fibers .

In addition, silicon nitride oxide can be doped with metal atoms to create materials such as sialon, a family of quaternary silicon aluminum oxynitride compounds. These materials are used as phosphors .

作用機序

The mechanism by which silicon nitride oxide exerts its effects is primarily through its strong covalent bonding, which results in high flexural strength and resistance to heating and oxidation. The crystalline structure of silicon nitride oxide is built by SiN3O tetrahedra connected through oxygen atoms along the c-axis and through nitrogen atoms perpendicular to it .

類似化合物との比較

- Silicon dioxide (SiO2)

- Silicon nitride (Si3N4)

- Silicon carbide (SiC)

Comparison: Silicon nitride oxide is unique in that it combines properties of both silicon dioxide and silicon nitride. While silicon dioxide is known for its excellent dielectric properties and silicon nitride for its mechanical strength and thermal stability, silicon nitride oxide offers a balance of these properties. It has a higher flexural strength and resistance to oxidation compared to silicon dioxide and silicon nitride .

特性

CAS番号 |

91419-08-8 |

|---|---|

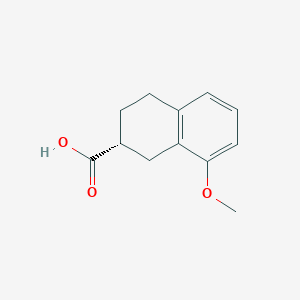

分子式 |

HNOSi |

分子量 |

59.099 g/mol |

InChI |

InChI=1S/HNOSi/c2-1-3/h2H |

InChIキー |

XCCANNJCMHMXBZ-UHFFFAOYSA-N |

正規SMILES |

N(=[Si])O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-Fluoro-4-nitrophenoxy)ethyl]piperidine](/img/structure/B8626836.png)

![5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8626856.png)

![1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8626858.png)

![1-[2-(tert-butyl-dimethyl-silanyloxy)-ethyl]-1H-pyrazol-3-ylamine](/img/structure/B8626872.png)

![2-methyl-2-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)propan-1-ol](/img/structure/B8626906.png)